molecular formula C6H10N2OS B13549375 2-Amino-2-(thiazol-2-yl)propan-1-ol

2-Amino-2-(thiazol-2-yl)propan-1-ol

Cat. No.: B13549375
M. Wt: 158.22 g/mol
InChI Key: IYSWWNYHNGJIHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(thiazol-2-yl)propan-1-ol is an organic compound that belongs to the class of aralkylamines. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(thiazol-2-yl)propan-1-ol typically involves the reaction of thiazole derivatives with appropriate amines. One common method involves the reaction of 2-bromo-1-(thiazol-2-yl)ethanone with ammonia or primary amines under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-2-(thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-amino-2-(1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C6H10N2OS/c1-6(7,4-9)5-8-2-3-10-5/h2-3,9H,4,7H2,1H3

InChI Key

IYSWWNYHNGJIHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=NC=CS1)N

Origin of Product

United States

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